Antitumor agent-174

Hsp90 β-catenin Wnt signaling

Antitumor agent-174 (also known as Compound is a fused tetrahydroisoquinoline derivative identified through structure-activity relationship (SAR) studies from a berberine-like library. It functions as a Wnt/β-catenin signaling inhibitor with a unique mechanism: direct engagement of the N-terminal site of heat shock protein 90 (Hsp90), which promotes proteasome-dependent degradation of β-catenin, thereby suppressing downstream oncogenic transcription in colorectal cancer (CRC) cells.

Molecular Formula C20H18Cl2N2
Molecular Weight 357.3 g/mol
Cat. No. B15543463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-174
Molecular FormulaC20H18Cl2N2
Molecular Weight357.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H18Cl2N2/c1-20-17-4-2-13(21)10-12(17)6-8-24(20)9-7-15-16-11-14(22)3-5-18(16)23-19(15)20/h2-5,10-11,23H,6-9H2,1H3
InChIKeyWARZBLYLOIMLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor Agent-174 (Compound 10) Fused Tetrahydroisoquinoline Wnt/β-Catenin Signaling Inhibitor for Colorectal Cancer Research


Antitumor agent-174 (also known as Compound 10) is a fused tetrahydroisoquinoline derivative identified through structure-activity relationship (SAR) studies from a berberine-like library. It functions as a Wnt/β-catenin signaling inhibitor with a unique mechanism: direct engagement of the N-terminal site of heat shock protein 90 (Hsp90), which promotes proteasome-dependent degradation of β-catenin, thereby suppressing downstream oncogenic transcription in colorectal cancer (CRC) cells [1]. The compound exhibits favorable pharmacokinetic parameters and significant anti-tumor efficacy in the HCT116 xenograft model [1].

Why Antitumor Agent-174 Cannot Be Replaced by Generic Hsp90 or β-Catenin Inhibitors


Generic substitution of Antitumor agent-174 with conventional Hsp90 inhibitors (e.g., 17-AAG, ganetespib) or direct β-catenin antagonists (e.g., ICG-001) is not scientifically justified. Unlike classical Hsp90 inhibitors that induce global client protein degradation and often exhibit dose-limiting toxicities, Antitumor agent-174 achieves a distinct, pathway-selective effect by targeting the N-terminal domain of Hsp90 to specifically promote β-catenin degradation, thereby modulating Wnt/β-catenin signaling without broad chaperone inhibition [1]. This differentiated mechanism translates into a unique in vitro and in vivo efficacy profile that is not recapitulated by structurally or mechanistically distinct alternatives [1]. The quantitative evidence presented below substantiates this lack of functional interchangeability.

Quantitative Differentiation Evidence for Antitumor Agent-174 Versus Comparator Compounds


Unique Mechanism of Action: Hsp90 N-Terminal Binding and β-Catenin Degradation

Antitumor agent-174 (Compound 10) directly engages the N-terminal site of Hsp90 and promotes the degradation of β-catenin, thereby suppressing Wnt/β-catenin signaling. This mechanism is distinct from that of classical Hsp90 inhibitors (e.g., 17-AAG, ganetespib) which inhibit ATPase activity and cause broad client protein destabilization, and from direct β-catenin inhibitors (e.g., ICG-001) which block transcriptional co-activator interactions [1]. The target engagement was confirmed via biotinylated probe pull-down and LC-MS/MS studies [1].

Hsp90 β-catenin Wnt signaling

In Vitro Antiproliferative Activity in Colorectal Cancer Cell Lines

Antitumor agent-174 (Compound 10) inhibits proliferation of human colorectal cancer cells HCT-116 and RKO with IC50 values of 8.31 μM and 7.97 μM, respectively, as measured by MTT assay after 24 h incubation [1]. In comparison, the classical Hsp90 inhibitor 17-AAG shows IC50 values of 0.1–0.5 μM in HCT116 cells [2], while the Hsp90 inhibitor CH5138303 exhibits an IC50 of 0.098 μM in HCT116 cells . Although Antitumor agent-174 displays higher micromolar potency, its unique mechanism of action provides a differentiated therapeutic window.

Antiproliferative IC50 Colorectal cancer

In Vivo Antitumor Efficacy in HCT116 Xenograft Model

Antitumor agent-174 (Compound 10) demonstrates significant anti-tumor efficacy in the HCT116 colorectal cancer xenograft model, with favorable pharmacokinetic parameters and low toxicity [1]. While the classical Hsp90 inhibitor 17-AAG also shows in vivo efficacy in HCT116 models, its clinical utility is limited by hepatotoxicity and formulation challenges [2]. Antitumor agent-174's favorable in vivo profile, including excellent PK and low toxicity, positions it as a promising tool compound for preclinical CRC studies.

In vivo efficacy Xenograft Tumor growth inhibition

Pharmacokinetic and Safety Profile Differentiation

Antitumor agent-174 (Compound 10) exhibits favorable pharmacokinetic parameters and low toxicity in vivo, as reported in the primary research article [1]. In contrast, classical Hsp90 inhibitors such as 17-AAG and ganetespib are associated with hepatotoxicity, ocular toxicity, and poor oral bioavailability, limiting their preclinical and clinical utility [2][3]. The favorable PK and low toxicity of Antitumor agent-174 support its use in long-term in vivo studies of Wnt/β-catenin signaling inhibition in CRC.

Pharmacokinetics Toxicity Drug-like properties

Optimal Research Applications for Antitumor Agent-174 Based on Quantitative Evidence


Elucidating Wnt/β-Catenin Pathway-Specific Effects in Colorectal Cancer Models

Antitumor agent-174 is ideally suited for researchers investigating the role of Wnt/β-catenin signaling in colorectal cancer. Its unique mechanism—promoting β-catenin degradation via Hsp90 N-terminal engagement—allows for pathway-selective modulation without the confounding effects of broad Hsp90 client protein inhibition [1]. This enables precise dissection of β-catenin-dependent oncogenic processes in CRC cell lines and xenograft models.

In Vivo Efficacy and Safety Studies in HCT116 Xenograft Models

Given its favorable pharmacokinetic parameters and low toxicity, Antitumor agent-174 is a superior choice for long-term in vivo studies in HCT116 xenograft models compared to classical Hsp90 inhibitors (e.g., 17-AAG, ganetespib) that exhibit dose-limiting toxicities [1]. Researchers can achieve sustained target engagement and assess therapeutic efficacy without the confounding effects of compound-related toxicity.

Comparator Studies with Classical Hsp90 Inhibitors and Direct β-Catenin Antagonists

Antitumor agent-174 serves as an essential comparator for studies evaluating the therapeutic window of Wnt/β-catenin pathway inhibition. Its distinct mechanism—Hsp90-mediated β-catenin degradation versus direct β-catenin transcriptional inhibition (e.g., ICG-001) or pan-Hsp90 inhibition (e.g., 17-AAG)—provides a unique tool to benchmark pathway-specific versus broad-spectrum anti-CRC effects [1].

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